molecular formula C18H21N3O4S B5433086 4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Cat. No.: B5433086
M. Wt: 375.4 g/mol
InChI Key: PUFHOGOQAOQJMS-UHFFFAOYSA-N
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Description

4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a synthetic organic compound It is characterized by its complex structure, which includes a methoxy group, a pyridine ring, a pyrrolidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride under basic conditions.

    Introduction of the pyrrolidine ring: This step might involve a nucleophilic substitution reaction where a pyrrolidine derivative is introduced.

    Attachment of the pyridine ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce an aniline derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
  • 4-methoxy-N-(pyridin-4-ylmethyl)-3-(piperidin-1-ylcarbonyl)benzenesulfonamide
  • 4-ethoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both a pyridine and a pyrrolidine ring might enhance its binding affinity to certain biological targets compared to similar compounds.

Properties

IUPAC Name

4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-17-5-4-15(12-16(17)18(22)21-10-2-3-11-21)26(23,24)20-13-14-6-8-19-9-7-14/h4-9,12,20H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFHOGOQAOQJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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